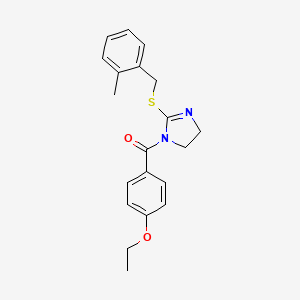

(4-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

The compound “(4-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” is a substituted imidazole derivative featuring a 4-ethoxyphenyl methanone group linked to a partially saturated 4,5-dihydro-1H-imidazole ring. The imidazole ring is further functionalized with a thioether group at position 2, substituted with a 2-methylbenzyl moiety. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous imidazole derivatives .

Properties

IUPAC Name |

(4-ethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-3-24-18-10-8-16(9-11-18)19(23)22-13-12-21-20(22)25-14-17-7-5-4-6-15(17)2/h4-11H,3,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARNCUSGYHNXFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , often referred to as a thioether-linked imidazole derivative, presents intriguing biological activities that warrant detailed exploration. This article synthesizes diverse research findings, highlighting its potential pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 340.44 g/mol. Its structure features a thioether linkage and an imidazole ring , which are key to its biological activity.

Table 1: Structural Features

| Component | Description |

|---|---|

| Ethoxy group | Enhances lipophilicity and solubility |

| Imidazole ring | Potential interaction with biological targets |

| Thioether linkage | May influence metabolic pathways |

Anticancer Potential

Recent studies have indicated that imidazole derivatives can exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown IC50 values in the nanomolar range against various cancer cell lines, including HeLa and MDA-MB-468 cells. The mechanism of action often involves inhibition of tubulin polymerization, leading to cell cycle arrest.

Case Study: Anticancer Activity

A study published in Molecules reported that a related imidazole compound demonstrated an IC50 value of 0.4 µM against porcine brain tubulin polymerization, outperforming traditional chemotherapeutics like colchicine . This suggests that the compound may have similar or enhanced efficacy in inhibiting cancer cell proliferation.

The biological activity of the compound can be attributed to its ability to disrupt microtubule dynamics. The presence of the imidazole moiety allows for interaction with tubulin, which is critical for mitotic spindle formation during cell division.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Tubulin Inhibition | IC50 values ranging from 80-200 nM | |

| Cell Cycle Arrest | G2/M phase accumulation |

Pharmacological Predictions

Using computer-aided drug design tools like the Prediction of Activity Spectra for Substances (PASS), researchers have predicted various pharmacological effects for this compound. These predictions suggest potential applications in treating cancer and possibly other diseases due to its structural attributes.

Potential Pharmacological Effects

- Antitumor Activity : Strong potential based on structural similarity to known anticancer agents.

- Antimicrobial Properties : Imidazole derivatives often show activity against bacterial strains.

- Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of the target compound can be elucidated by comparing it with related imidazole-based molecules. Key variations include substituent type, position, and ring saturation, which influence physicochemical properties, reactivity, and bioactivity.

Substituent Variations on the Thioether Group

- Target Compound: 2-((2-Methylbenzyl)thio) group.

- Analog with 4-Fluorobenzylthio :

Imidazole Ring Modifications

- 4,5-Dihydroimidazole vs. Aromatic Imidazole :

- The target compound’s partially saturated 4,5-dihydroimidazole ring confers conformational flexibility, which may enhance binding to flexible protein pockets. In contrast, fully aromatic imidazoles (e.g., 1H-imidazole derivatives in ) display rigid planar structures, favoring π-π stacking interactions .

- Nitroimidazole Derivatives :

Methanone Substituent Variations

- 4-Ethoxyphenyl vs. Substitution with electron-deficient aryl groups (e.g., 4-fluorophenyl in ) could alter dipole moments and crystallinity .

Table 1: Structural and Functional Comparison of Selected Imidazole Derivatives

Implications for Research and Development

Structural modifications in imidazole derivatives significantly impact their properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.